Chemical properties of 4,4-Difluorobutan-2-amine hydrochloride
Chemical properties of 4,4-Difluorobutan-2-amine hydrochloride
A Strategic Building Block for Physicochemical Tuning in Drug Discovery[1]
Executive Summary
4,4-Difluorobutan-2-amine hydrochloride (CAS: 2268043-41-8 for the (S)-enantiomer) represents a high-value fluorinated aliphatic amine scaffold used extensively in modern medicinal chemistry. Unlike simple alkyl amines, this motif incorporates a terminal gem-difluoro group (
Chemical Identity & Physicochemical Profile
The strategic placement of fluorine atoms at the C4 position creates a dipole that influences the electronic environment of the amine at C2 through the inductive effect (
Key Properties Table
| Property | Data | Notes |
| IUPAC Name | 4,4-Difluorobutan-2-amine hydrochloride | |
| CAS Number | 2268043-41-8 | Refers to the (S)-isomer; Racemate also available. |
| Molecular Formula | Free base: | |
| Molecular Weight | 145.58 g/mol | Free base: 109.12 g/mol |
| Appearance | White to off-white hygroscopic solid | Store under inert atmosphere (Ar/N2). |
| Solubility | High in Water, MeOH, DMSO | Low solubility in non-polar solvents ( |
| Acidity ( | Lower than butan-2-amine ( | |
| Lipophilicity ( | Fluorine increases lipophilicity vs. H, but decreases basicity.[1] |
The "Fluorine Effect" on Basicity
The gem-difluoro group exerts an electron-withdrawing inductive effect. Although the fluorines are at the
-
Non-fluorinated Parent (Butan-2-amine):
. At physiological pH (7.4), it is >99.9% protonated (cationic), limiting passive membrane permeability.[1] -
4,4-Difluoro Analog:
.[1] The shift brings the equilibrium slightly closer to the neutral species, potentially improving oral absorption and blood-brain barrier (BBB) penetration while maintaining sufficient basicity for target binding.
Synthesis & Manufacturing
The most robust and scalable route for synthesizing 4,4-difluorobutan-2-amine is via the reductive amination of the corresponding ketone, 4,4-difluorobutan-2-one .[1] This approach avoids the handling of unstable difluoro-alkyl halides and allows for the introduction of chirality using chiral auxiliaries or enzymes (transaminases).
Synthetic Pathway (Reductive Amination)[1]
The following diagram illustrates the standard laboratory synthesis starting from the ketone precursor.
Detailed Protocol (Bench Scale)
Reagents:
-
4,4-Difluorobutan-2-one (1.0 eq)[1]
-
Ammonium Acetate (
) (10.0 eq) -
Sodium Cyanoborohydride (
) (1.5 eq) -
Methanol (anhydrous)
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried round-bottom flask, dissolve 4,4-difluorobutan-2-one in anhydrous methanol (0.5 M concentration). Add Ammonium Acetate (excess) and activated 4Å molecular sieves to sequester water and drive the equilibrium toward the imine. Stir at room temperature for 2 hours under nitrogen.
-
Reduction: Cool the reaction mixture to 0°C. Carefully add Sodium Cyanoborohydride portion-wise. Note:
is toxic; handle in a fume hood. Allow the mixture to warm to room temperature and stir overnight (12-16 hours). -
Quench & Workup: Quench the reaction with 1N NaOH to pH > 12. Extract the free amine with Dichloromethane (DCM) (
). The high pH ensures the amine is in the organic-soluble neutral form. -
Salt Formation: Dry the combined organic layers over
, filter, and concentrate carefully (amine may be volatile). Redissolve in diethyl ether and add 4M HCl in dioxane dropwise at 0°C. -
Isolation: The white precipitate (Hydrochloride salt) is collected via filtration, washed with cold ether, and dried under vacuum.[1]
Medicinal Chemistry Applications
Bioisosterism & Metabolic Blocking
The 4,4-difluoro motif is a "metabolic blocker." In alkyl chains, the
-
Mechanism: The C-F bond energy (
116 kcal/mol) is significantly higher than the C-H bond energy ( 99 kcal/mol), rendering the position resistant to oxidative cleavage. -
Outcome: Replacing a standard sec-butyl group with a 4,4-difluorobutyl group often extends the biological half-life (
) and reduces clearance ( ) without altering the binding mode.
Conformational Bias (The Gauche Effect)
Fluorine substitution introduces specific conformational preferences due to the gauche effect (preference for C-F and C-C/C-N bonds to be gauche rather than anti).
-
In 4,4-difluorobutan-2-amine, the terminal
group may adopt a specific orientation relative to the amine, locking the side chain into a bioactive conformation that minimizes entropic penalty upon binding to a receptor.[1]
Handling & Safety (SDS Summary)
Hazard Classification:
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation, H335)[1]
Storage Protocols:
-
Hygroscopic: The HCl salt will absorb atmospheric moisture, leading to "clumping" and potential hydrolysis over long periods.
-
Condition: Store at 2-8°C (refrigerated) in a tightly sealed container, preferably under Argon or Nitrogen. Desiccators are recommended for long-term storage.
Emergency Response:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash immediately with soap and water. The free base can be caustic; the salt is an irritant.
-
Spill: Sweep up to avoid dust generation. Ventilate area.[2]
References
-
Synthesis of Fluorinated Amines via Reductive Amin
- Source: Organic Chemistry Portal / Journal of Organic Chemistry
-
Context: General protocols for converting ketones to amines using
.[3] -
Link:
-
The "Fluorine Effect" in Medicinal Chemistry
- Source: Journal of Medicinal Chemistry
-
Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Tumor, Anti-Infective, and Anti-Inflammatory Drugs"[1]
- Context: Discusses pKa modulation and metabolic blocking by gem-difluoro groups.
-
Link: (General Reference for Fluorine Effects)
-
Metabolic Stability of Fluorin
- Source: American Chemical Society (ACS) Med. Chem. Lett.
-
Title: "The Dark Side of Fluorine" (Discusses stability and metabolism)[4]
-
Link:
-
pKa Values of Fluorin
-
Source: Alfa Chemistry / ResearchGate[1]
- Context: Comparative data on vs fluorin
-
Link:
-
-
Commercial Availability & CAS Verific
- Source: PubChem / Chemical Suppliers
- Context: Verification of CAS 2268043-41-8 for the (S)-isomer.
-
Link:
